molecular formula C8H15NO2S2 B2560638 methyl 2-((bis(ethylthio)methylene)amino)acetate CAS No. 850162-97-9

methyl 2-((bis(ethylthio)methylene)amino)acetate

Cat. No.: B2560638
CAS No.: 850162-97-9
M. Wt: 221.33
InChI Key: TYOSBSFQKXWQGA-UHFFFAOYSA-N
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Description

Methyl 2-((bis(ethylthio)methylene)amino)acetate (CAS 850162-97-9) is a chemical compound with the molecular formula C8H15NO2S2 and a molecular weight of 221.33 g/mol . It is a specialty material classified as an organic compound, supplied for laboratory and research applications . Researchers can identify this compound by its SMILES notation, O=C(OC)CN=C(SCC)SCC . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[bis(ethylsulfanyl)methylideneamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S2/c1-4-12-8(13-5-2)9-6-7(10)11-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOSBSFQKXWQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=NCC(=O)OC)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((bis(ethylthio)methylene)amino)acetate typically involves the reaction of amino acid derivatives with bis(ethylthio)methylene reagents. One common method includes the reaction of glycine derivatives with bis(ethylthio)methylene chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation to ensure the compound meets the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((bis(ethylthio)methylene)amino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bis(ethylthio)methylene group, where nucleophiles like thiols or amines replace the ethylthio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.

    Substitution: Thiols, amines; reactions are conducted in polar solvents such as ethanol or methanol, often with the addition of a base to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amino acid derivatives with various functional groups replacing the ethylthio groups.

Scientific Research Applications

Methyl 2-((bis(ethylthio)methylene)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-((bis(ethylthio)methylene)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(ethylthio)methylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structural features allow it to interact with biological membranes, potentially affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following comparison focuses on functional group similarities, synthesis pathways, and inferred applications.

Ethyl-2-Benzothiazolyl Acetate and Derivatives

Structural Similarities :

  • Ester Group : Both compounds feature an acetate ester (methyl in the target vs. ethyl in benzothiazole derivatives).
  • Nitrogen-Sulfur Motif: The benzothiazole ring incorporates a thiazole nitrogen and sulfur, while the target compound has a methyleneamino group with two ethylthio substituents.

Key Differences :

  • Core Structure : Benzothiazoles are aromatic heterocycles, whereas the target compound is aliphatic.
  • Synthesis: Ethyl-2-benzothiazolyl acetate is synthesized via reactions with 2-aminothiophenol, diethyl malonate, or cyanomethylene intermediates . In contrast, the target compound’s synthesis likely involves alkylation of a methyleneamino precursor with ethylthiol groups.
O,O-Diethyl Phosphorodithioate Pesticides (e.g., Disulfoton)

Structural Similarities :

  • Ethylthio Groups : Both disulfoton (O,O-diethyl S-(2-(ethylthio)ethyl) phosphorodithioate) and the target compound feature ethylthio substituents .

Key Differences :

  • Phosphorus vs. Carbon Core : Disulfoton’s phosphorus center enables acetylcholinesterase inhibition (a pesticidal mechanism), while the target compound’s carbon-centric structure lacks this mode of action.
  • Reactivity : Phosphorodithioates are prone to hydrolysis, whereas the target compound’s methyl ester may offer greater stability.
Xanthene-Based Ethyl Esters (e.g., Calcium Green Tetrakis(ethyl ester))

Structural Similarities :

  • Ester Functionality : Both compounds utilize ester groups (methyl in the target vs. ethyl in xanthene dyes) to modulate solubility.
  • Amino Groups: The xanthene dye contains aminoacetate arms for metal chelation, akin to the methyleneamino group in the target compound .

Key Differences :

  • Core Architecture : Xanthene dyes have a rigid spirocyclic structure, while the target compound is linear.
  • Applications : Xanthene esters serve as fluorescent sensors for calcium ions . The target compound’s ethylthio groups may enable redox-sensitive applications or heavy-metal binding.

Data Table: Comparative Overview

Property Methyl 2-((Bis(ethylthio)methylene)amino)acetate Ethyl-2-Benzothiazolyl Acetate Disulfoton Calcium Green Tetrakis(ethyl ester)
Core Structure Aliphatic methyleneamino Benzothiazole heterocycle Organophosphate Xanthene spirocycle
Key Functional Groups Bis(ethylthio), methyl ester Acetate ester, benzothiazole ring Phosphorodithioate, ethylthio Tetrakis(ethyl ester), aminoacetate
Synthetic Route Likely alkylation of methyleneamino precursors 2-Aminothiophenol + diethyl malonate Thiophosphorylation Multi-step esterification
Applications Potential ligand/agrochemical Pharmaceuticals, sensors Insecticide Fluorescent metal sensing
Solubility Moderate (polar aprotic solvents) Low to moderate Hydrophobic Hydrophilic (cell-permeable)

Research Findings and Implications

  • Reactivity: The ethylthio groups in the target compound may confer thiol-like reactivity, enabling disulfide bond formation or metal coordination, similar to organophosphate pesticides .
  • Stability : The methyl ester group likely enhances hydrolytic stability compared to ethyl esters in xanthene dyes, which are designed for intracellular esterase cleavage .
  • Biological Activity : While benzothiazole derivatives show antimicrobial activity , the target compound’s aliphatic structure may reduce toxicity, making it suitable for prolonged agricultural or pharmaceutical use.

Biological Activity

Methyl 2-((bis(ethylthio)methylene)amino)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article synthesizes various findings from recent studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

This compound, often referred to as a derivative of amino acids, features a unique structure that contributes to its biological properties. The presence of the bis(ethylthio)methylene group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition rates comparable to standard antibiotics such as ampicillin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismInhibition Rate (%)Reference
This compoundStaphylococcus aureus90.5
This compoundEscherichia coli91.3
ClotrimazoleCandida albicans100

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including liver and breast cancer cells. For example, one study reported an IC50 value of 3.57 µM for a related organoselenium compound, indicating potent cytotoxicity that surpassed that of Adriamycin (IC50 = 4.50 µM) .

Table 2: Cytotoxicity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHepG23.57
AdriamycinHepG24.50

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown significant antioxidant activity. Studies utilizing DPPH and ABTS assays demonstrated radical scavenging activities comparable to vitamin C, indicating its potential as a natural antioxidant .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)Reference
This compound9695
Vitamin C95-

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through caspase activation and modulation of BAX/Bcl-2 protein levels, similar to other compounds in its class .

Case Studies

A notable case study involved the evaluation of methyl derivatives in various cancer cell lines where it was observed that these compounds could significantly inhibit cell growth and induce apoptosis at low concentrations. The specificity towards leukemia cell lines was particularly highlighted, suggesting a targeted therapeutic potential .

Q & A

Q. Q1. What are the optimal synthetic routes for methyl 2-((bis(ethylthio)methylene)amino)acetate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of a bis(ethylthio)methylene intermediate. Key steps include:

  • Esterification : Reacting carboxylic acid derivatives with methanol under acidic catalysis to form the methyl ester group.
  • Amination and Thioether Formation : Introducing the bis(ethylthio)methylene group via nucleophilic substitution or condensation reactions, often requiring controlled temperatures (e.g., 60–80°C) and anhydrous conditions to avoid hydrolysis .
  • Purification : Column chromatography or recrystallization (using ethanol or methanol) is critical to isolate the product from byproducts like unreacted thiols or oxidized sulfur species.

Q. Data Consideration :

ParameterImpact on Yield/Purity
Solvent PolarityPolar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur groups .
TemperatureHigher temperatures (>80°C) risk decomposition of thioether linkages .
CatalystLewis acids (e.g., ZnCl₂) improve condensation efficiency .

Q. Q2. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ:

  • pH-Dependent Hydrolysis : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC or LC-MS to identify breakdown products (e.g., free thiols or acetic acid derivatives) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by heating samples at 5°C/min increments to detect decomposition thresholds .

Critical Insight :
The bis(ethylthio) group is prone to oxidation; thus, storage under inert gas (N₂/Ar) and inclusion of antioxidants (e.g., BHT) in solutions is recommended .

Advanced Research Questions

Q. Q3. What mechanistic insights explain contradictory reactivity data for this compound in nucleophilic vs. electrophilic environments?

Methodological Answer: Contradictions arise from the dual reactivity of the bis(ethylthio)methylene moiety:

  • Nucleophilic Behavior : The sulfur atoms act as soft nucleophiles in SN2 reactions, e.g., with alkyl halides, forming thioether adducts.
  • Electrophilic Susceptibility : Under acidic conditions, the methylene group becomes electrophilic, enabling attacks by hard nucleophiles (e.g., amines).

Q. Experimental Design :

  • Compare reaction outcomes in polar aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents using model electrophiles (e.g., benzyl bromide) and nucleophiles (e.g., NaN₃). Track intermediates via in situ IR or NMR spectroscopy .

Q. Q4. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across studies?

Methodological Answer: Discrepancies often stem from:

  • Tautomerism : The bis(ethylthio)methylene group may exhibit keto-enol tautomerism, altering peak positions in ¹H NMR.
  • Impurity Profiles : Trace thiols or oxidized byproducts (e.g., sulfoxides) can obscure signals.

Q. Resolution Strategy :

  • Use deuterated solvents (e.g., DMSO-d₆) and high-field NMR (≥400 MHz) to enhance resolution.
  • Conduct 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks .
  • Cross-validate with computational chemistry tools (e.g., DFT-based NMR prediction) .

Q. Q5. What environmental impact assessment protocols are suitable for studying this compound’s degradation products?

Methodological Answer: Adopt a tiered approach per Project INCHEMBIOL guidelines :

Abiotic Degradation : Expose the compound to UV light (simulating sunlight) in aqueous matrices. Analyze photoproducts via GC-MS.

Biotic Degradation : Use soil or water microcosms with microbial consortia. Track sulfur oxidation products (e.g., sulfates) via ion chromatography.

Ecotoxicology : Assess acute toxicity using Daphnia magna or Vibrio fischeri bioassays.

Q. Key Data :

CompartmentHalf-Life (Estimated)Major Degradation Products
Aqueous (pH 7)5–7 daysEthylthiol, acetic acid
Soil (aerobic)10–14 daysSulfoxides, CO₂

Q. Q6. How can this compound be utilized in drug delivery systems, and what are the methodological challenges?

Methodological Answer: The compound’s thioether and ester groups enable:

  • Prodrug Design : Conjugation with therapeutic agents via pH-sensitive linkages.
  • Nanocarrier Functionalization : Modify liposomes or polymeric nanoparticles for targeted release.

Q. Challenges :

  • Stability in Biological Media : Serum esterases may hydrolyze the methyl ester prematurely. Mitigate via PEGylation or steric hindrance strategies .
  • Toxicity Screening : Use in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to evaluate biocompatibility .

Q. Q7. What computational chemistry methods are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent interactions to model reaction pathways (e.g., solvolysis in methanol vs. acetone).

Validation :
Correlate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

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